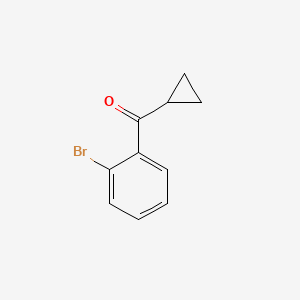

2-Bromophenylcyclopropylketon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromophenyl cyclopropyl ketone is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopropyl ketone group

Wissenschaftliche Forschungsanwendungen

2-Bromophenyl cyclopropyl ketone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Cyclopropanes, a class of compounds to which 2-bromophenyl cyclopropyl ketone belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Mode of Action

Cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential interaction mechanism .

Biochemical Pathways

Cyclopropane derivatives have been used in the suzuki–miyaura (sm) coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Cyclopropanes are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .

Result of Action

Cyclopropane derivatives have been used in the synthesis of complex, sp3-rich products .

Action Environment

It’s worth noting that the compound’s success in reactions like the suzuki–miyaura (sm) coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Biochemische Analyse

Biochemical Properties

2-Bromophenyl cyclopropyl ketone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Bromophenyl cyclopropyl ketone can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of 2-Bromophenyl cyclopropyl ketone on cells are diverse and depend on the cell type and the concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, 2-Bromophenyl cyclopropyl ketone can affect gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

At the molecular level, 2-Bromophenyl cyclopropyl ketone exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism. Additionally, 2-Bromophenyl cyclopropyl ketone can influence gene expression by binding to transcription factors or modifying epigenetic marks, thereby regulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Bromophenyl cyclopropyl ketone in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, which can affect its efficacy and the outcomes of experiments. Studies have shown that the compound remains relatively stable under controlled conditions, but its stability can be compromised by factors such as light, temperature, and pH. Long-term exposure to these factors can lead to the breakdown of the compound, resulting in reduced activity and potential changes in its effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-Bromophenyl cyclopropyl ketone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression without causing significant toxicity. At higher doses, the compound can induce toxic effects, including liver damage, oxidative stress, and disruption of normal cellular processes. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic potential while minimizing adverse effects .

Metabolic Pathways

2-Bromophenyl cyclopropyl ketone is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound can also influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis, the tricarboxylic acid cycle, and fatty acid oxidation. Understanding these metabolic pathways is crucial for predicting the compound’s effects on cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Bromophenyl cyclopropyl ketone within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, the compound can be transported to different cellular compartments, where it can exert its effects. For example, it may be transported to the mitochondria, where it can influence energy metabolism, or to the nucleus, where it can affect gene expression. The distribution of the compound within tissues can also impact its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-Bromophenyl cyclopropyl ketone is an important factor in determining its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its site of action. The subcellular localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl cyclopropyl ketone typically involves the reaction of 2-bromobenzoyl chloride with cyclopropylmagnesium bromide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:

Formation of Grignard Reagent: Cyclopropyl bromide reacts with magnesium in dry ether to form cyclopropylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is then added to 2-bromobenzoyl chloride, resulting in the formation of 2-Bromophenyl cyclopropyl ketone.

Industrial Production Methods

Industrial production of 2-Bromophenyl cyclopropyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromophenyl cyclopropyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl cyclopropyl ketones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chlorophenyl cyclopropyl ketone

- 2-Fluorophenyl cyclopropyl ketone

- 2-Iodophenyl cyclopropyl ketone

Uniqueness

2-Bromophenyl cyclopropyl ketone is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Biologische Aktivität

2-Bromophenyl cyclopropyl ketone (CAS Number: 676541-38-1) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a brominated phenyl group with a cyclopropyl ketone moiety. The biological activity of 2-bromophenyl cyclopropyl ketone encompasses various mechanisms, including enzyme interactions, cellular effects, and pharmacological applications.

Target of Action

Cyclopropane derivatives, including 2-bromophenyl cyclopropyl ketone, are often integrated into drug candidates to enhance their potency and metabolic stability. The compound can act as a synthon in cycloaddition reactions, facilitating the synthesis of complex organic molecules.

Biochemical Pathways

The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds. These interactions can lead to either inhibition or activation of these enzymes, affecting drug metabolism and efficacy.

Cellular Effects

The biological effects of 2-bromophenyl cyclopropyl ketone vary based on concentration and cell type. Key observations include:

- Cell Signaling Modulation : The compound influences signaling pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.

- Gene Expression Alteration : It can interact with transcription factors or epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

Research indicates that 2-bromophenyl cyclopropyl ketone exhibits significant antimicrobial properties. In studies, it has been effective against various microbial strains, suggesting its potential as an antimicrobial agent.

Enzyme Inhibition Studies

In vitro studies have demonstrated that 2-bromophenyl cyclopropyl ketone can inhibit specific cytochrome P450 enzymes. This inhibition may alter the metabolism of co-administered drugs, which is critical for understanding potential drug interactions .

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2-bromophenyl cyclopropyl ketone against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Cytochrome P450 Interaction : Another study assessed the interaction between 2-bromophenyl cyclopropyl ketone and cytochrome P450 enzymes using human liver microsomes. The compound showed a notable inhibitory effect on CYP3A4 activity, suggesting potential implications for drug metabolism.

Enzyme IC50 (µM) CYP3A4 25 CYP2D6 >100

Eigenschaften

IUPAC Name |

(2-bromophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWGZYWBHPVKBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.